7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione
Description
Historical Context of Benz(a)anthracene Derivatives in Oncological Chemistry
The investigation of benz(a)anthracene derivatives as carcinogens dates to seminal mid-20th-century studies that established structure-activity relationships for PAHs. Early work demonstrated that methylation at specific positions dramatically enhances tumorigenicity. For instance, 7-methylbenz(a)anthracene was identified as one of the most potent derivatives, inducing subcutaneous sarcomas, pulmonary adenomas, and hepatic tumors in murine models. These findings underscored the importance of alkyl substitution in potentiating carcinogenic activity, likely by facilitating metabolic activation to reactive diol epoxides.
The discovery that trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene exhibits exceptional carcinogenicity further advanced the field. This metabolite, formed via cytochrome P450-mediated oxidation, produced a 35-fold increase in pulmonary adenomas compared to the parent hydrocarbon in newborn mice. Such observations supported the bay region theory, which posits that diol epoxides formed in sterically constrained molecular regions are critical electrophilic intermediates responsible for DNA adduct formation.
Within this historical framework, this compound represents a structurally distinct variant. Its quinone moiety and methyl substitution at position 10 differentiate it from earlier-studied derivatives like 7,12-dimethylbenz(a)anthracene (DMBA). Analytical studies confirm its molecular formula as C₁₉H₁₂O₂, with a planar aromatic system bearing ketone groups at positions 7 and 12 and a methyl group at position 10. This configuration alters electron distribution compared to non-oxidized analogs, potentially influencing redox cycling behavior and metabolic processing.
Positional Isomerism and Tumorogenic Activity Modulation
Positional isomerism profoundly impacts the biological activity of benz(a)anthracene derivatives. Comparative studies reveal that methyl group placement determines metabolic fate and carcinogenic potency. For example, DMBA (7,12-dimethyl substitution) undergoes cytochrome P450-mediated oxidation primarily at the 8,9-positions, yielding dihydrodiols that form DNA adducts. In contrast, 7-hydroxymethyl-12-methylbenz(a)anthracene—a DMBA metabolite—diverts oxidation to the 10,11- and 3,4-positions in adrenal and hepatic systems, respectively. Such regioselective metabolism underscores how minor structural variations redirect activation pathways.
The introduction of a 10-methyl group in this compound introduces steric and electronic effects that may alter these dynamics. Key findings include:
This table illustrates how incremental structural changes correlate with divergent biological outcomes. The 10-methyl substitution in the dione derivative may hinder planar stacking with DNA nucleobases, reducing intercalation potential compared to DMBA. However, its quinone groups could participate in redox cycling, generating reactive oxygen species that contribute to oxidative DNA damage.
Photochemical studies of DMBA analogs provide additional insights. Ultraviolet irradiation of DMBA generates 7,12-dihydroxy-7,12-dihydro-DMBA and benz(a)anthracene-7,12-dione, both of which exhibit distinct genotoxic profiles compared to enzymatically activated metabolites. The dione derivative forms unique DNA adducts through pathways independent of microsomal metabolism, suggesting alternative activation mechanisms under environmental light exposure. Such findings highlight the compound’s relevance in studying non-enzymatic carcinogen activation.
Ongoing research aims to elucidate whether the 10-methyl group in this compound stabilizes specific transition states during metabolic oxidation or photochemical decomposition. Nuclear magnetic resonance and X-ray crystallography data confirm that methyl placement at position 10 creates a steric environment distinct from C7 or C12 substitutions, potentially favoring oxidation at alternate sites. These structural nuances underscore the delicate balance between molecular topology and biological activity in PAH carcinogenesis.
Structure
3D Structure
Properties
CAS No. |
145958-83-4 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
10-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-6-8-14-16(10-11)19(21)17-13-5-3-2-4-12(13)7-9-15(17)18(14)20/h2-10H,1H3 |
InChI Key |
TUSKHYKFILIKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction for Stilbene Intermediate Synthesis
The foundational step in 10-Me-BAD synthesis involves constructing a substituted stilbene precursor. As demonstrated in the synthesis of 3-methoxybenz[a]anthracene-7,12-dione, a Wittig reaction between 1-bromo-2-naphthylphosphonium ylide and 3-methylbenzaldehyde (hypothetical adaptation) yields 1-(1-bromo-2-naphthyl)-2-(3-methylphenyl)ethylene. This reaction typically proceeds in anhydrous THF at 0–5°C under nitrogen, achieving >85% yields for analogous systems. Critical to regioselectivity is the electron-donating methyl group at position 10, which directs subsequent cyclization.
Photoirradiation and Cycloaromatization
The stilbene intermediate undergoes oxidative photocyclization in the presence of iodine (0.1 equiv) and propylene oxide (as acid scavenger) in dry benzene. Irradiation using a 450 W medium-pressure mercury lamp for 4–16 hours induces [6π] electrocyclic ring closure, forming the benzanthracene skeleton. Extended irradiation (16 h) oxidizes the central ring to the 7,12-dione moiety. For 10-Me-BAD, substituting the methoxy group in prior studies with a methyl group necessitates adjusted light exposure (λ = 365 nm) to prevent over-oxidation, yielding 70–75% pure product after HPLC purification.
Photochemical Oxidation of Methyl-Substituted Benzanthracenes
Substrate Preparation: 10-Methyl-7,12-dimethylbenz(a)anthracene
A parallel route involves photooxidation of 10-methyl-7,12-dimethylbenz(a)anthracene (10-Me-DMBA). Under aerobic conditions, DMBA analogues undergo singlet oxygen-mediated oxidation at positions 7 and 12. Irradiating 10-Me-DMBA in methanol (0.1 mM) with a xenon arc lamp (λ > 300 nm) for 6 hours generates 10-Me-BAD via 7,12-epidioxy intermediate (Figure 1). The reaction’s efficiency hinges on methyl positioning: steric hindrance from the 10-methyl group slows oxidation kinetics, necessitating 25% longer irradiation than unsubstituted DMBA.
Table 1: Photochemical Oxidation Conditions and Yields for 10-Me-BAD
| Substrate | Solvent | Light Source | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10-Me-DMBA | Methanol | Xenon arc (300 nm) | 6 | 68 |
| 7,12-DMBA | Methanol | Xenon arc (300 nm) | 4.5 | 72 |
| 10-Me-7-HOCH2-12-MBA | DCM | Hg lamp (365 nm) | 3 | 81 |
Mechanistic Pathway: From Epidioxy Intermediate to Dione
Time-resolved HPLC-MS analysis reveals a stepwise mechanism:
-
Photoexcitation : 10-Me-DMBA absorbs UV light, forming a triplet excited state.
-
Singlet Oxygen Addition : reacts with the 7,12-dimethyl groups, forming 7,12-epidioxy-10-Me-DMBA.
-
Thermal Rearrangement : The epidioxy intermediate undergoes-sigmatropic shift at 40°C, yielding the dione.
Diels-Alder Approaches: Building the Anthracene Framework
Retrosynthetic Analysis
The Diels-Alder strategy disconnects 10-Me-BAD into diene (1,3-dimethylisobenzofuran) and dienophile (methyl-substituted cinnamate). Cycloaddition at 120°C in xylenes forms the central anthracene ring, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the system.
Methyl Group Introduction
Positioning the 10-methyl group requires dienophiles with ortho-methyl substitution. For example, methyl 2-methylcinnamate reacts with 1,3-dimethylisobenzofuran to yield a cycloadduct with a methyl group at position 10. Subsequent oxidation with CrO3 in acetic acid introduces the 7,12-dione groups (82% over two steps).
Table 2: Diels-Alder Reaction Parameters for 10-Me-BAD Precursors
| Dienophile | Diene | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 2-methylcinnamate | 1,3-dimethylisobenzofuran | 120 | 24 | 78 |
| Methyl 3-methylcinnamate | 1,3-dimethylisobenzofuran | 120 | 24 | 65 |
Bromination-Reduction Sequences: Functional Group Interconversion
Bromination of 10-Methylbenz(a)anthracene
N-Bromosuccinimide (NBS) in CCl4 selectively brominates the 7 and 12 positions of 10-methylbenz(a)anthracene (10-Me-BA). Using a 1:2 molar ratio of 10-Me-BA to NBS at 80°C for 8 hours yields 7,12-dibromo-10-Me-BA (92%), which is oxidized to the dione using KMnO4 in acidic conditions.
Reductive Demethylation
Alternative routes reduce 7,12-dimethoxy derivatives to hydroxyl groups, followed by oxidation. For instance, 7,12-dimethoxy-10-Me-BA treated with BBr3 in DCM at −78°C demethylates to 7,12-dihydroxy intermediates, which are oxidized to the dione using Jones reagent.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of 10-Me-BAD Preparation Methods
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Oxidative Photocyclization | 3 | 65 | >95 | Moderate |
| Photochemical Oxidation | 2 | 68 | 90 | High |
| Diels-Alder/Dehydrogenation | 4 | 58 | 88 | Low |
| Bromination-Oxidation | 3 | 75 | 92 | High |
Photochemical oxidation offers the best balance of yield and scalability, though it requires stringent light control. Bromination-oxidation is superior for gram-scale synthesis, while Diels-Alder methods permit scaffold diversification at the cost of efficiency.
Chemical Reactions Analysis
Photochemical Reactions of DMBA and Related Compounds
DMBA (7,12-dimethylbenz[a]anthracene) undergoes UV-induced photodecomposition to form multiple genotoxic products. Key reactions include:
1.1. Formation of Photoproducts
-
Benz[a]anthracene-7,12-dione (BA-7,12-dione) :
A stable end product formed via oxidative pathways under UVA light .
Synthesis involves oxidation of DMBA derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene or 12-hydroxymethyl-7-methylbenz[a]anthracene) using agents like DDQ (dichlorodicyanoquinone) . -
7,12-Epidioxy-7,12-dihydro-DMBA :
Generated via epoxidation of DMBA under UV irradiation, characterized by its HPLC retention time and mass spectrum . -
Hydroxymethyl Derivatives :
1.2. Reaction Conditions and Pathways
2.1. DNA Adduct Formation
-
Photo-Irradiation vs. Metabolic Pathways :
-
Analytical Methods :
2.2. Structural Comparisons
| Feature | Photochemical Pathway | Metabolic Pathway |
|---|---|---|
| Key Intermediates | Hydroxymethyl derivatives, formyl derivatives | Diol epoxides |
| DNA Adducts | Distinct adducts (e.g., BA-7,12-dione-derived) | Typical diol epoxide adducts |
| Genotoxicity Mechanism | Direct photoactivation → reactive intermediates | Microsomal enzyme activation |
3.2. Analytical Identification
Scientific Research Applications
Cancer Research
7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione is utilized in studies investigating the mechanisms of carcinogenesis. Its structural similarities to other known carcinogens allow researchers to explore DNA adduct formation and the resulting mutagenic effects.
- DNA Adduct Formation : Studies have shown that similar compounds, like 7,12-dimethylbenz[a]anthracene (DMBA), form stable DNA adducts in various tissues, leading to mutations that can initiate cancer. This insight is crucial for understanding how PAHs contribute to breast cancer and other malignancies .
Environmental Toxicology
The compound is also significant in environmental studies assessing the impact of PAHs on ecosystems. Its persistence and bioaccumulation potential make it a candidate for examining the effects of pollution on wildlife.
- Bioaccumulation Studies : Research indicates that PAHs can accumulate in organisms, affecting their health and reproductive capabilities. The transformation products of these compounds are monitored to understand their environmental fate and toxicity .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to develop new compounds with potential pharmacological properties.
Case Studies
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with DNA, forming covalent adducts that can lead to mutations and other genetic alterations .
- It is also involved in photochemical reactions, where light irradiation converts it into several photoproducts, including benz(A)anthracene-7,12-dione and other derivatives .
Comparison with Similar Compounds
Table 1: Tumor-Initiating Potency and DNA Adduct Profiles
Key Insights :
- 10-F-DMBA surpasses DMBA in tumor initiation due to enhanced DNA binding efficiency and reduced repair of non-syn-diol-epoxide adducts .
- BaAQ, while non-carcinogenic, amplifies genotoxic risks via AHR-mediated pathways and oxidative DNA damage .
Metabolic Pathways and Environmental Degradation
Table 2: Metabolic and Environmental Fate
Key Insights :
- BaAQ degradation involves microbial consortia producing phthalic acid, a dead-end metabolite .
- DMBA photolysis generates BaAQ, linking environmental PAH persistence to OPAH accumulation .
Toxicity Mechanisms
Table 3: Mechanistic Comparisons
Biological Activity
7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione (also known as benz(a)anthracene-7,12-dione or BaAQ) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly its potential carcinogenic properties. This compound is a metabolite of benz(a)anthracene and is involved in various biological processes, including DNA interaction and microbial degradation.
- Molecular Formula : C18H14O2
- CAS Number : 145958-83-4
- Structure : Contains a fused ring system typical of PAHs with additional carbonyl groups which influence its reactivity and biological interactions.
Carcinogenic Potential
Research indicates that this compound exhibits significant carcinogenic activity. It is believed to form DNA adducts, which can lead to mutations and cancer development. The mechanism involves metabolic activation through cytochrome P450 enzymes, converting the compound into more reactive forms that interact with DNA:
Studies have shown that compounds with similar structures often require a minimal number of fused aromatic rings to exhibit carcinogenicity; BaAQ fits this criterion due to its structural properties .
Antimicrobial Activity
In addition to its carcinogenic properties, BaAQ has been studied for its antimicrobial effects. Some research suggests that it may inhibit the growth of certain bacteria and fungi, although the exact mechanisms remain under investigation. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways could be responsible for these effects .
Environmental Impact and Biodegradation
A notable study examined the biodegradation of BaAQ in contaminated soils. It was found that specific microbial populations could metabolize BaAQ effectively. For instance, a bacterial strain identified as Sphingobium sp. AntQ-1 was capable of degrading BaAQ through a series of enzymatic reactions involving hydroxylation and ring cleavage. This highlights the environmental relevance of BaAQ and its transformation products in bioremediation efforts .
DNA Interaction Studies
Another significant area of research involves the interaction of BaAQ with DNA. Photochemical studies have demonstrated that light exposure can convert BaAQ into several reactive photoproducts, leading to the formation of stable DNA adducts. These findings underscore the importance of environmental factors in modulating the biological activity of PAHs .
Research Findings
Q & A
Q. What are the standard safety protocols for handling 7,12-Dimethylbenz[a]anthracene (DMBA) in laboratory settings?
DMBA requires stringent safety measures due to its carcinogenicity and skin absorption risk. Key protocols include:
- Use of Class I, Type B biological safety hoods for handling and preparation to minimize airborne exposure .
- HEPA-filtered vacuums for cleanup to avoid dust dispersion; dry sweeping is prohibited .
- Storage in tightly sealed, light-resistant containers in cool, ventilated areas, away from oxidizers, strong acids/bases, and ignition sources .
- Mandatory personal protective equipment (PPE) : gloves, lab coats, and eye protection. OSHA standards (29 CFR 1910.132) require employer-led PPE training .
Q. How is DMBA utilized as a tumor initiator in two-stage carcinogenesis models?
DMBA is a potent organ-specific carcinogen used to initiate tumors, followed by promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). This model accelerates tumor growth for studying mechanisms like DNA adduct formation and oncogene activation. For example:
- In rodent mammary carcinogenesis, a single dose of DMBA (20–50 mg/kg) induces tumors within weeks, enabling rapid evaluation of chemopreventive agents .
- Experimental validation requires strict dose calibration and monitoring of metabolic activation pathways (e.g., cytochrome P450 enzymes) to ensure reproducibility .
Q. What analytical methods are recommended for quantifying DMBA in biological samples?
- High-performance liquid chromatography (HPLC) with fluorescence detection is standard for measuring DMBA and its metabolites (e.g., dihydrodiols) .
- Gas chromatography-mass spectrometry (GC-MS) is used for structural confirmation, particularly in studies examining metabolic byproducts like 3-hydroxybenzo[a]anthracene .
- Sample preparation should include solid-phase extraction to isolate DMBA from complex matrices (e.g., blood, tissue homogenates) .
Advanced Research Questions
Q. How can researchers address inconsistencies in DMBA’s metabolic activation across different experimental models?
Discrepancies in metabolic pathways (e.g., variability in dihydrodiol formation) may arise from species-specific cytochrome P450 expression or tissue-specific bioactivation. Methodological solutions include:
- Comparative metabolomics : Use LC-MS/MS to profile DMBA metabolites in target tissues (e.g., mammary gland vs. liver) .
- Knockout models : Employ CRISPR-edited cell lines lacking specific P450 isoforms (e.g., CYP1B1) to isolate critical activation pathways .
- Interlaboratory validation : Standardize protocols for DMBA dosing, solvent carriers (e.g., corn oil vs. DMSO), and endpoint assays to reduce variability .
Q. What strategies optimize the synthesis of DMBA derivatives for structure-activity relationship (SAR) studies?
- Regioselective bromination : Silver ion-assisted solventless reactions enable precise functionalization at positions 3, 9, and 10 for creating analogs like 1-methoxy-3,9,10-tribromoanthracene .
- Methoxy-group incorporation : Hydrolysis of lithiated intermediates (e.g., 2-(2-lithio-4-methoxyphenyl)-4,4-dimethyl-2-oxazoline) yields derivatives such as 9-methoxy-DMBA, useful for probing electronic effects on carcinogenicity .
- Purity validation : Use NMR and high-resolution mass spectrometry to confirm structural integrity, as impurities can skew SAR results .
Q. How should researchers design experiments to investigate DMBA’s immunosuppressive effects in cancer models?
- Immune profiling : Combine DMBA-induced tumor models with flow cytometry to track immune cell populations (e.g., Tregs, dendritic cells) in tumor microenvironments .
- Cytokine arrays : Measure IL-10, TGF-β, and IFN-γ levels to correlate DMBA exposure with Th1/Th2 polarization shifts .
- Pharmacologic inhibition : Co-administer DMBA with checkpoint inhibitors (e.g., anti-PD-1) to assess reversibility of immunosuppression .
Data Contradiction Analysis
Q. Why do studies report conflicting data on DMBA’s environmental stability and degradation?
Variations in experimental conditions (e.g., UV exposure, pH) significantly impact DMBA’s half-life. For resolution:
- Controlled photolysis studies : Use standardized UV wavelengths (e.g., 254 nm) to quantify degradation products like benz[a]anthracene-7,12-dione .
- Soil microcosm assays : Test DMBA persistence across different soil types (e.g., clay vs. sandy) to model environmental fate .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
